methyl 4-[1-(4-chlorobenzyl)-4-hydroxy-3-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate
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Overview
Description
METHYL 4-{1-[(4-CHLOROPHENYL)METHYL]-4-HYDROXY-3-(4-METHOXYPHENYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-2-YL}BENZOATE is a complex organic compound featuring a pyrrole ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-{1-[(4-CHLOROPHENYL)METHYL]-4-HYDROXY-3-(4-METHOXYPHENYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-2-YL}BENZOATE typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with 4-methoxyphenylacetic acid, followed by cyclization and esterification reactions. The reaction conditions often require the use of catalysts such as p-toluenesulfonic acid and solvents like dichloromethane .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature and pH. The use of automated systems ensures consistency and efficiency in the production process. The final product is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
METHYL 4-{1-[(4-CHLOROPHENYL)METHYL]-4-HYDROXY-3-(4-METHOXYPHENYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-2-YL}BENZOATE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ketones to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
METHYL 4-{1-[(4-CHLOROPHENYL)METHYL]-4-HYDROXY-3-(4-METHOXYPHENYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-2-YL}BENZOATE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL 4-{1-[(4-CHLOROPHENYL)METHYL]-4-HYDROXY-3-(4-METHOXYPHENYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-2-YL}BENZOATE involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
- METHYL 4-{1-[(4-BROMOPHENYL)METHYL]-4-HYDROXY-3-(4-METHOXYPHENYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-2-YL}BENZOATE
- METHYL 4-{1-[(4-FLUOROPHENYL)METHYL]-4-HYDROXY-3-(4-METHOXYPHENYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-2-YL}BENZOATE
Uniqueness
METHYL 4-{1-[(4-CHLOROPHENYL)METHYL]-4-HYDROXY-3-(4-METHOXYPHENYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-2-YL}BENZOATE is unique due to the presence of both chloro and methoxy substituents, which can influence its reactivity and biological activity. These substituents can enhance its binding affinity to certain targets and modify its pharmacokinetic properties .
Properties
Molecular Formula |
C26H22ClNO5 |
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Molecular Weight |
463.9 g/mol |
IUPAC Name |
methyl 4-[1-[(4-chlorophenyl)methyl]-4-hydroxy-3-(4-methoxyphenyl)-5-oxo-2H-pyrrol-2-yl]benzoate |
InChI |
InChI=1S/C26H22ClNO5/c1-32-21-13-9-17(10-14-21)22-23(18-5-7-19(8-6-18)26(31)33-2)28(25(30)24(22)29)15-16-3-11-20(27)12-4-16/h3-14,23,29H,15H2,1-2H3 |
InChI Key |
KKDOIWBKJMITDG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=O)N(C2C3=CC=C(C=C3)C(=O)OC)CC4=CC=C(C=C4)Cl)O |
Origin of Product |
United States |
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